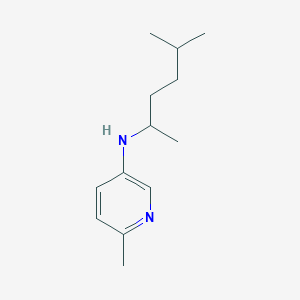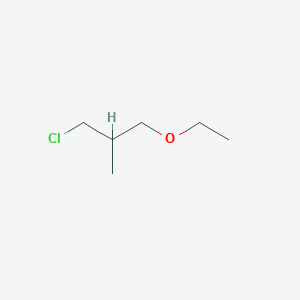![molecular formula C11H19NO B13231727 2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one](/img/structure/B13231727.png)
2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-{7,7-dimethylbicyclo[221]heptan-1-yl}ethan-1-one is a chemical compound with the molecular formula C11H19NO It is characterized by a bicyclic structure with a ketone and an amino group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-1-one with an appropriate amine under controlled conditions. One common method involves the use of reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with the amino group at a different position.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.
2-{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride: Similar structure but in the hydrochloride salt form.
Uniqueness
2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-amino-1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-3-5-11(10,6-4-8)9(13)7-12/h8H,3-7,12H2,1-2H3 |
InChI Key |
OQLGYANCCWPUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)C(=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13231650.png)

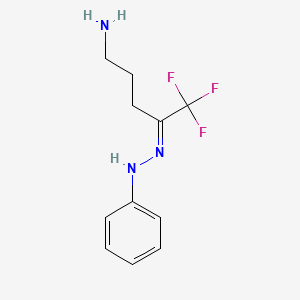

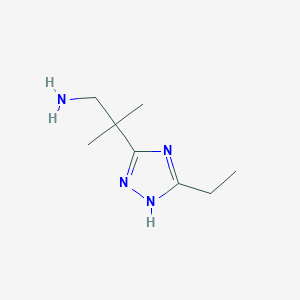
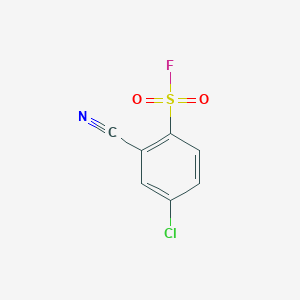

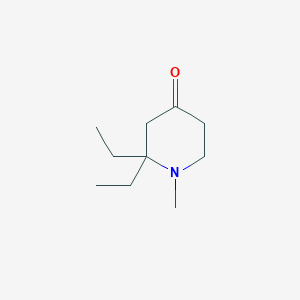
![N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide](/img/structure/B13231698.png)


